Isothiocyanatocyclopropane

Übersicht

Beschreibung

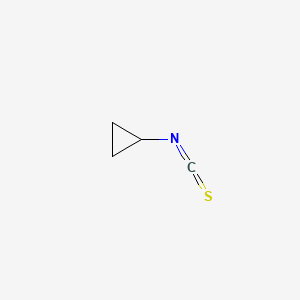

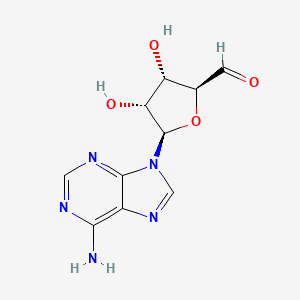

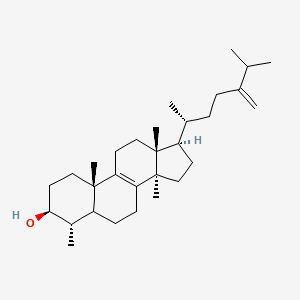

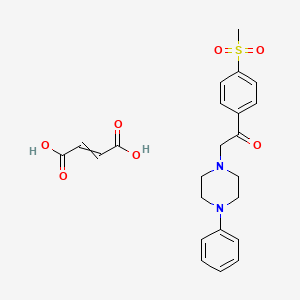

Isothiocyanatocyclopropane (ITC-CP) is a cyclic sulfur-containing compound that belongs to the class of isothiocyanates (ITCs) . It is a natural product found in Sinapis alba .

Molecular Structure Analysis

The molecular formula of Isothiocyanatocyclopropane is C4H5NS . The IUPAC name is isothiocyanatocyclopropane . The InChI is InChI=1S/C4H5NS/c6-3-5-4-1-2-4/h4H,1-2H2 and the InChIKey is JGFBQFKZKSSODQ-UHFFFAOYSA-N . The Canonical SMILES is C1CC1N=C=S .Physical And Chemical Properties Analysis

The molecular weight of Isothiocyanatocyclopropane is 99.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass is 99.01427034 g/mol and the Monoisotopic Mass is also 99.01427034 g/mol . The Topological Polar Surface Area is 44.4 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclopropane-Containing Natural Products

Cyclopropyl isothiocyanate is utilized in the synthesis of natural products that contain cyclopropane rings. These compounds are significant due to their presence in various biologically active molecules. The synthesis often involves innovative strategies to incorporate the highly functionalized cyclopropane structure into the target molecules .

Development of Pharmaceuticals

Isothiocyanates, including Cyclopropyl isothiocyanate, are found in several pharmaceutical ingredients. Their reactivity makes them valuable intermediates in drug synthesis. For instance, they play a role in the creation of molecules with potential anti-tumor activities .

Agrochemical Production

In the agrochemical industry, Cyclopropyl isothiocyanate serves as an intermediate in the synthesis of various products. Its reactivity is exploited to create compounds that can act as pesticides or herbicides, contributing to crop protection strategies .

Dyestuff Field Applications

This compound is also an important raw material in the dyestuff field. It is involved in the synthesis of dyes and pigments, where its chemical properties are essential for developing new colorants with desired properties .

Food Preservation

Isothiocyanates have antimicrobial properties, which make them useful in food preservation. Cyclopropyl isothiocyanate could be used to develop preservatives that prevent spoilage and extend the shelf life of food products .

Neuroprotective Treatments

Research has indicated that isothiocyanates may exhibit neuroprotective activities. Cyclopropyl isothiocyanate could be involved in the development of treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s due to its structural similarity to other isothiocyanates known for such effects .

Safety And Hazards

Eigenschaften

IUPAC Name |

isothiocyanatocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c6-3-5-4-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFBQFKZKSSODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205168 | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isothiocyanatocyclopropane | |

CAS RN |

56601-42-4 | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56601-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056601424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main aroma characteristics of Cyclopropyl Isothiocyanate, and in which plant oils is it predominantly found?

A1: Cyclopropyl Isothiocyanate contributes to pungent, pickled, and fishy aromas. It is a key odorant found in fragrant Brassica species seed oils, specifically rapeseed (Brassica napus) and mustard seeds (Brassica juncea) oils. []

Q2: How does the aroma profile of Cyclopropyl Isothiocyanate compare between rapeseed and mustard seed oils?

A2: While present in both, Cyclopropyl Isothiocyanate is found in higher concentrations in mustard seed oil compared to rapeseed oil, contributing to the stronger pungent, pickled, and fishy notes characteristic of mustard oil. []

Q3: What other volatile compounds are found alongside Cyclopropyl Isothiocyanate in instant pickled mustard tuber?

A3: Instant pickled mustard tuber contains a complex mixture of volatiles. Alongside Cyclopropyl Isothiocyanate, other identified compounds include Allyl Isothiocyanate, p-propenylanisole, Benzyl Isothiocyanate, and Dimethyl Trisulfide, among others. These compounds belong to various chemical classes, including hydrocarbons, alcohols, ethers, aldehydes, acids, esters, phenols, and sulfur-containing compounds. []

Q4: How does the concentration of Cyclopropyl Isothiocyanate change when mustard tuber is processed into instant pickled mustard tuber?

A4: Research suggests that the processing of raw mustard tuber into instant pickled mustard tuber leads to a decrease in the relative concentration of Cyclopropyl Isothiocyanate. In raw mustard tuber, it constitutes 6.10% of the volatile compounds, while in instant pickled mustard tuber, its concentration drops, with p-propenylanisole becoming the dominant volatile compound. []

Q5: Has the vibrational structure of Cyclopropyl Isothiocyanate been studied, and if so, what spectroscopic techniques were used?

A5: Yes, the vibrational spectra and structure of Cyclopropyl Isothiocyanate have been investigated using Far Infrared Spectroscopy. This technique is particularly useful for analyzing large amplitude anharmonic vibrations in molecules. []

Q6: What are the major degradation products of Cyclopropyl Isothiocyanate in aqueous solutions?

A6: Studies have identified Allyl thiocyanate and Cyclopropyl Isothiocyanate as the main degradation products of Allyl Isothiocyanate in aqueous solutions. The formation of these compounds was observed to increase over time as Allyl Isothiocyanate degrades. Analytical techniques like LC-MS and GC-MS were employed to identify these degradation products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-morpholinylazo)phenyl]acetamide](/img/structure/B1219135.png)

![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1219148.png)